molecular formula C12H19NO2 B13302151 4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid

4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid

Katalognummer: B13302151
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: GDWLVHKCPWPEKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₉NO₂. This compound features a bicyclic structure derived from norbornane, which is a saturated hydrocarbon. The compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction forms the bicyclic structure characteristic of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying biological pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Norbornane: A saturated hydrocarbon with a similar bicyclic structure.

    Norbornene: An unsaturated derivative of norbornane.

    Norbornadiene: Another unsaturated derivative with two double bonds.

Uniqueness

4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid is unique due to its combination of a bicyclic structure with a pyrrolidine ring and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

4-(2-bicyclo[2.2.1]heptanyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H19NO2/c14-12(15)11-6-13-5-10(11)9-4-7-1-2-8(9)3-7/h7-11,13H,1-6H2,(H,14,15)

InChI-Schlüssel

GDWLVHKCPWPEKT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2C3CNCC3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.